molecular formula C12H13NO3S B150788 (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate CAS No. 288569-60-8

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Cat. No. B150788
M. Wt: 251.3 g/mol
InChI Key: ZIGSROJSFJRBBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonate compounds is described in the literature. For instance, a practical and scalable synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported, which is an important intermediate for the synthesis of alkylidenecyclopropanes . This suggests that similar methods could potentially be adapted for the synthesis of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” by modifying the vinyl group to a cyanocyclopropyl moiety.

Molecular Structure Analysis

While the molecular structure of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” is not analyzed in the provided papers, the structure of related compounds, such as 4-cyanobenzenesulfonamides, is discussed. These compounds can be further elaborated by alkylation and arylation, indicating that the cyanobenzenesulfonamide group can be a versatile handle for chemical modifications .

Chemical Reactions Analysis

The chemical reactivity of similar sulfonate compounds is explored in the literature. For example, 4-cyanobenzenesulfonamides can cleave to the parent amine under the action of thiol and base, which could be a useful reaction in the context of amine synthesis and protection strategies . Additionally, the photochemical reaction between 1,4-dicyanonaphthalene and methylbenzenes leads to the formation of benzylic radicals, which could be relevant when considering the reactivity of the benzylic position in “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” are not directly reported in the provided papers. However, the selective S-methylation of sulfhydryl groups in proteins with methyl-p-nitrobenzenesulfonate is described, which highlights the reactivity of sulfonate esters with thiols, a property that could be shared by the compound .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Alkylidenecyclopropanes : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, a related compound, facilitates the rapid and economical production of alkylidenecyclopropanes. These are crucial for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, indicating potential applications in developing complex molecular structures (Ojo et al., 2014).

Pharmaceutical Research

  • Drug Synthesis : The synthesis and structural analysis of various pharmaceutical compounds, including a tetracyclic butyrophenone derivative, involve using related benzenesulfonate compounds. This suggests the potential use of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in synthesizing multifunctional drugs for neuropsychiatric and neurological disorders (Li et al., 2014).

Material Science and Corrosion Studies

  • Corrosion Inhibition : Research on the use of benzenesulfonate derivatives as anti-corrosives for aluminum in acidic mediums has been conducted. This highlights the potential application of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in developing corrosion inhibitors (Nesane et al., 2020).

Catalysis and Chemical Transformations

  • Catalysis in Organic Synthesis : The use of ionic liquids containing benzenesulfonate derivatives for catalyzing coupling reactions of aromatic alkynes with aldehydes, leading to the formation of enones, suggests potential catalytic applications for (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in similar transformations (Xu et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSROJSFJRBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

At 0° C., to a solution of 1-hydroxymethyl-cyclopropanecarbonitrile (3.7 g, 38 mmol) in CH2Cl2 (40 mL) was added pyridine (3.62 g, 45.8 mmol) and p-toluenesulfonyl chloride (7.27 g, 38 mmol). After stirred for 3 h, the solution was concentrated and the residue was used for next step reaction without further purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

TsCl (7.25 g, 38 mmol) was added in one portion to a stirred solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (3.1 h, 32 mmol) in dichloromethane (75 mL) at 0° C. Et3N (4.1 g, 40 mmol) was added. The reaction mixture was stirred at rt over night. The mixture was diluted with dichloromethane, washed with water, 0.5 N NaOH, brine. The organic extract was dried over MgSO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography to give 18A (6.43 g, 81% yield) as a white solid.
Name
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
81%

Synthesis routes and methods III

Procedure details

To a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 g) in dichloromethane (15 ml) was added pyridine (4.1 ml) at 0° C., and the mixture was stirred at the same temperature for 15 min. To the obtained reaction mixture was added dropwise p-toluenesulfonyl chloride (3.9 g), and the mixture was stirred at room temperature for 16 hr. The reaction mixture was concentrated under reduced pressure, water was added, and the mixture was extracted with dichloromethane. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Tu, JP Powers, J Liu, S Ursu, A Sudom, X Yan… - Bioorganic & medicinal …, 2008 - Elsevier
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the NADPH dependent interconversion of inactive cortisone to active cortisol. Excess 11β-HSD1 or cortisol leads to …
Number of citations: 51 www.sciencedirect.com

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